- Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives, Bioorganic & Medicinal Chemistry, 2017, 25(6), 1817-1829
Cas no 94103-36-3 (2',4',6',4-tetramethoxychalcone)
94103-36-3 structure
Product Name:2',4',6',4-tetramethoxychalcone
CAS番号:94103-36-3
MF:C19H20O5
メガワット:328.359106063843
CID:1998710
PubChem ID:5378566
Update Time:2025-09-26
2',4',6',4-tetramethoxychalcone 化学的及び物理的性質
名前と識別子
-
- 2',4',6',4-tetramethoxychalcone
- 2,4,4',6-Tetramethoxy-chalcon
- 2,4,6,4'-Tetramethoxychalcon
- 4,2',4',6'-tetramethoxychalcone
- 4.2'.4'.6'-tetramethoxy-trans(?)-chalcone
- 4.2'.4'.6'-Tetramethoxy-trans(?)-chalkon
- Tetra-Me ether-Chalconaringenin
- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one (ACI)
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-, (E)- (ZCI)
- 25163-67-1
- 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
- FS-7343
- JQNMAEHFTQBROH-JXMROGBWSA-N
- 94103-36-3
- 2',4,4',6'-Tetramethoxychalcone
- CHEMBL32339
- AKOS024287187
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one #
- AQ-358/42003066
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, AldrichCPR
- (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
- HY-N12549
- CS-0928919
- 4,2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Tetramethoxychalcone
-
- インチ: 1S/C19H20O5/c1-21-14-8-5-13(6-9-14)7-10-16(20)19-17(23-3)11-15(22-2)12-18(19)24-4/h5-12H,1-4H3/b10-7+
- InChIKey: JQNMAEHFTQBROH-JXMROGBWSA-N
- ほほえんだ: C(C1C(OC)=CC(OC)=CC=1OC)(=O)/C=C/C1C=CC(OC)=CC=1
計算された属性
- せいみつぶんしりょう: 328.13107373g/mol
- どういたいしつりょう: 328.13107373g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 54Ų
2',4',6',4-tetramethoxychalcone 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP5020-20mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 20mg |
$460 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5020-5mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 5mg |
$160 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5020-10mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 10mg |
$290 | 2023-09-19 | |
| TargetMol Chemicals | TN7069-1 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 1mg |
¥ 1,297 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-2 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 2mg |
¥ 1,951 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-5 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 5mg |
¥ 2,925 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-10 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 10mg |
¥ 4,387 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-25 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 25mg |
¥ 7,897 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-50 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 50mg |
¥ 11,847 | 2023-07-11 | |
| TargetMol Chemicals | TN7069-1mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 1mg |
¥ 774 | 2024-07-20 |
2',4',6',4-tetramethoxychalcone 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt
リファレンス
- Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships, Bioorganic & Medicinal Chemistry, 2008, 16(2), 658-667
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt
リファレンス
- Comparative study on the MDR reversal effects of selected chalcones, International Journal of Medicinal Chemistry, 2011, 530780,
合成方法 4
合成方法 5
はんのうじょうけん
リファレンス
- Synthesis of chalcones via lithium arylides, Gaodeng Xuexiao Huaxue Xuebao, 1992, 13(8), 1071-4
合成方法 6
はんのうじょうけん
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; 20 h, rt
リファレンス
- Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane Framework, European Journal of Organic Chemistry, 2015, 2015(28), 6359-6369
合成方法 7
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 24 h, rt
リファレンス
- Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR), Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052
合成方法 8
はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 min, rt
1.2 20 h, rt
1.3 Reagents: Water
1.2 20 h, rt
1.3 Reagents: Water
リファレンス
- Synthesis of Isobavachalcone and Some Organometallic Derivatives, European Journal of Organic Chemistry, 2013, 2013(2), 332-347
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
リファレンス
- Efficient synthesis of apigenin, Journal of Chemical Research, 2013, 37(11), 694-696
合成方法 10
はんのうじょうけん
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 20 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model, European Journal of Medicinal Chemistry, 2015, 101, 627-639
合成方法 11
はんのうじょうけん
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Catalysts: Potassium hydroxide ; rt
1.2 Catalysts: Potassium hydroxide ; rt
リファレンス
- Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805
合成方法 12
はんのうじょうけん
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 40 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Anti-invasive compounds, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
リファレンス
- 2'-Substituted chalcone derivatives as inhibitors of interleukin-1 biosynthesis, Journal of Medicinal Chemistry, 1993, 36(10), 1434-42
合成方法 14
はんのうじょうけん
リファレンス
- Synthesis of chalcones via lithium arylides, Chengdu Ligong Xueyuan Xuebao, 2000, 27(2), 217-220
2',4',6',4-tetramethoxychalcone Raw materials
- trans-p-Methoxycinnamaldehyde
- 2',4',6'-Trimethoxyacetophenone
- 1,3,5-Trimethoxybenzene
- p-Methoxybenzaldehyde
- (2E)-3-(4-methoxyphenyl)acryloyl chloride
2',4',6',4-tetramethoxychalcone Preparation Products
2',4',6',4-tetramethoxychalcone 関連文献
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
94103-36-3 (2',4',6',4-tetramethoxychalcone) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量